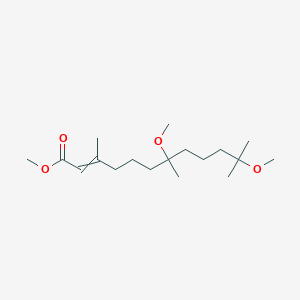
Methyl 7,11-dimethoxy-3,7,11-trimethyldodec-2-enoate
Descripción
Methyl 7,11-dimethoxy-3,7,11-trimethyldodec-2-enoate is an organic compound with the molecular formula C18H34O4 It is characterized by its ester functional group and multiple methoxy groups
Propiedades
Número CAS |
66487-12-5 |
|---|---|
Fórmula molecular |
C18H34O4 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
methyl 7,11-dimethoxy-3,7,11-trimethyldodec-2-enoate |
InChI |
InChI=1S/C18H34O4/c1-15(14-16(19)20-5)10-8-12-18(4,22-7)13-9-11-17(2,3)21-6/h14H,8-13H2,1-7H3 |
Clave InChI |
FDMCGGVDZXBZCW-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)OC)CCCC(C)(CCCC(C)(C)OC)OC |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7,11-dimethoxy-3,7,11-trimethyldodec-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7,11-dimethoxy-3,7,11-trimethyldodec-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 7,11-dimethoxy-3,7,11-trimethyldodec-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 7,11-dimethoxy-3,7,11-trimethyldodec-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. The methoxy groups may participate in various biochemical pathways, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- Isopropyl 11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate
- 11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid
Uniqueness
Methyl 7,11-dimethoxy-3,7,11-trimethyldodec-2-enoate is unique due to its specific ester and methoxy functional groups, which confer distinct chemical properties and reactivity compared to similar compounds. Its structure allows for diverse applications in various scientific fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


